IQ1S

Description

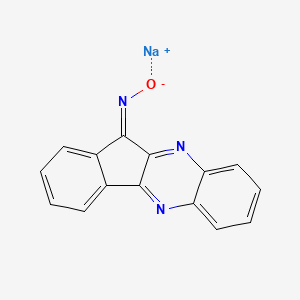

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNHEGDICQSOLR-NYAKATHWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IQ1S: A Selective JNK Inhibitor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQ1S, the sodium salt of 11H-indeno[1,2-b]quinoxalin-11-one oxime, has emerged as a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a myriad of cellular processes including stress responses, inflammation, and apoptosis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of JNK inhibition.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. This pathway plays a crucial role in regulating gene expression, cell proliferation, apoptosis, and inflammation. Dysregulation of the JNK signaling pathway has been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it an attractive target for therapeutic intervention.

// Nodes Stress [label="Stress Stimuli\n(UV, Cytokines, etc.)", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., MEKK1, ASK1)", fillcolor="#FBBC05"]; MKK4_7 [label="MKK4/MKK7", fillcolor="#FBBC05"]; JNK [label="JNK\n(JNK1/2/3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Apoptosis, Inflammation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> MAPKKK; MAPKKK -> MKK4_7; MKK4_7 -> JNK; JNK -> cJun; cJun -> Gene_Expression; }

Caption: The JNK Signaling Pathway.This compound: A Selective JNK Inhibitor

This compound is a sodium salt derivative of 11H-indeno[1,2-b]quinoxalin-11-one oxime. It functions as a potent, ATP-competitive inhibitor of JNKs, with a notable selectivity for the JNK3 isoform.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of JNKs, thereby preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun. Molecular docking studies suggest that the Z isomer of the IQ-1 oximate is the more active form for binding to JNK1 and JNK3[1]. The selectivity for JNK3 over other isoforms is attributed to specific residues within the ATP-binding pocket. For instance, the presence of leucine at position 144 in JNK3, as opposed to isoleucine in JNK1, is a key determinant of this selectivity[2][3].

// Nodes JNK_inactive [label="JNK (Inactive)", fillcolor="#F1F3F4"]; JNK_active [label="JNK (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05"]; this compound [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate (e.g., c-Jun)", fillcolor="#F1F3F4"]; Phospho_Substrate [label="Phosphorylated Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges JNK_inactive -> JNK_active [label="Upstream Kinases"]; JNK_active -> Phospho_Substrate [label="Phosphorylation"]; ATP -> JNK_active; Substrate -> JNK_active; this compound -> JNK_active [label="Inhibition", style=dashed, arrowhead=tee]; }

Caption: Mechanism of this compound Inhibition.Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: this compound Dissociation Constants (Kd) for JNK Isoforms [4]

| Kinase | Kd (nM) |

| JNK1 | 390 |

| JNK2 | 360 |

| JNK3 | 87 |

Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50) [5][6]

| Target | IC50 |

| JNK1 | 390 nM |

| JNK2 | 360 nM |

| JNK3 | 87 nM |

| NF-κB/AP-1 activity | 2.3 ± 0.41 µM |

Kinase Selectivity Profile

A key attribute of a valuable chemical probe or drug candidate is its selectivity. This compound has been profiled against a panel of 91 kinases to assess its selectivity. The results demonstrate that this compound is a highly specific inhibitor of JNK isoforms.[1] At a concentration of 10 µM, this compound showed significant inhibition only of the JNK isoforms, with minimal off-target effects on other kinases, including those that are potential targets for rheumatoid arthritis treatment such as GSK-3, JAK2, JAK3, PI3Ks, Btk, and IKK-2[1].

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound (11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt)

The synthesis of the parent compound, 11H-indeno[1,2-b]quinoxalin-11-one, is achieved through the condensation of ninhydrin with o-phenylenediamine. The oxime is then formed by reacting the ketone precursor with hydroxylamine. To obtain the sodium salt (this compound), the oxime is treated with a sodium base, such as sodium hydroxide, in an appropriate solvent.

Note: The following is a general procedure and may require optimization.

-

Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one:

-

Dissolve ninhydrin and o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid).

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the product by recrystallization.

-

-

Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oxime:

-

Dissolve the ketone from the previous step and hydroxylamine hydrochloride in ethanol.

-

Add a base, such as sodium hydroxide or pyridine, to the mixture.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the mixture and isolate the oxime product. The ratio of Z- and E-isomers can be determined by 1H-NMR.

-

-

Formation of the Sodium Salt (this compound):

-

Dissolve the oxime in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of a sodium base (e.g., sodium hydroxide solution).

-

Stir the mixture until the salt formation is complete.

-

Isolate the sodium salt by precipitation or evaporation of the solvent.

-

// Nodes Ninhydrin [label="Ninhydrin + o-phenylenediamine"]; Ketone [label="11H-indeno[1,2-b]quinoxalin-11-one"]; Hydroxylamine [label="Hydroxylamine"]; Oxime [label="11H-indeno[1,2-b]quinoxalin-11-one oxime"]; NaOH [label="Sodium Hydroxide"]; this compound [label="this compound (Sodium Salt)"];

// Edges Ninhydrin -> Ketone [label="Condensation"]; Ketone -> Oxime; Hydroxylamine -> Oxime; Oxime -> this compound; NaOH -> this compound; }

Caption: Synthesis workflow for this compound.In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of this compound on JNKs.

// Nodes Prepare_Reagents [label="Prepare Kinase Reaction Components\n(JNK enzyme, substrate, ATP, this compound)"]; Incubate [label="Incubate Components"]; Detect [label="Detect Substrate Phosphorylation\n(e.g., ADP-Glo, Western Blot)"]; Analyze [label="Analyze Data to Determine IC50/Kd"];

// Edges Prepare_Reagents -> Incubate; Incubate -> Detect; Detect -> Analyze; }

Caption: General workflow for an in vitro kinase assay.Materials:

-

Recombinant JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., recombinant c-Jun or ATF2)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

This compound stock solution (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody for Western blot)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microplate, add the JNK enzyme, JNK substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the level of substrate phosphorylation using a suitable method. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure ADP production. For Western blot analysis, stop the reaction by adding SDS-PAGE loading buffer and proceed with electrophoresis and immunoblotting using a phospho-specific antibody against the substrate.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays

-

Macrophage Culture and Activation: Human or murine macrophage-like cell lines (e.g., THP-1, RAW264.7) can be used. Differentiate monocytic cells into macrophages using phorbol 12-myristate 13-acetate (PMA) if necessary. To activate the macrophages, treat the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours)[7].

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5-25 µM)[7]. Pre-treat the cells with this compound for a specific time (e.g., 30 minutes to 1 hour) before adding the stimulus (e.g., LPS).

This protocol is for detecting the inhibition of JNK activity in cells by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-phospho-c-Jun (Ser73) and rabbit anti-c-Jun

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

After cell treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for total c-Jun levels, the membrane can be stripped and re-probed with an antibody against total c-Jun.

// Nodes Cell_Lysis [label="Cell Lysis and Protein Quantification"]; SDS_PAGE [label="SDS-PAGE and Protein Transfer"]; Blocking [label="Membrane Blocking"]; Primary_Ab [label="Primary Antibody Incubation\n(e.g., anti-phospho-c-Jun)"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"];

// Edges Cell_Lysis -> SDS_PAGE; SDS_PAGE -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; }

Caption: Western blot workflow for detecting protein phosphorylation.This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Materials:

-

ELISA kits for the specific cytokines to be measured (e.g., human or mouse TNF-α and IL-6)

-

Cell culture supernatants from treated cells

Procedure:

-

Collect the cell culture supernatants after the treatment period.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a microplate with a capture antibody specific for the cytokine.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a biotinylated detection antibody.

-

Incubating and then washing again.

-

Adding a streptavidin-HRP conjugate.

-

Incubating and washing one final time.

-

Adding a substrate solution to develop a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

In Vivo Experiments

This compound has been evaluated in various animal models, including a mouse model of LPS-induced sepsis.

LPS-Induced Sepsis Model in Mice:

-

Animals: C57BL/6 mice are commonly used.

-

Induction of Sepsis: Administer a lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection[8]. In some protocols, D-galactosamine is co-administered to sensitize the mice to LPS[9].

-

This compound Treatment: Administer this compound (e.g., 30 mg/kg) by i.p. injection or gavage at a specified time relative to the LPS challenge (e.g., 30 minutes before)[8].

-

Readouts: Monitor survival rates. Collect blood samples to measure serum cytokine levels (e.g., TNF-α, IL-6) by ELISA. Harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess tissue damage and inflammation[8].

Conclusion

This compound is a valuable research tool for studying the roles of JNK signaling in health and disease. Its high selectivity for JNKs, particularly JNK3, makes it a promising lead compound for the development of therapeutics for a variety of conditions, including neurodegenerative and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate further research into the biological functions and therapeutic potential of this selective JNK inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IQ-1S, JNK3 inhibitor (CAS 1421610-21-0) | Abcam [abcam.com]

- 7. Inhibitory effect of IQ-1S, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNK selective inhibitor, IQ-1S, protects the mice against lipopolysaccharides-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of IQGAP1: A Comprehensive Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQGAP1 is a ubiquitously expressed 189 kDa scaffold protein that has emerged as a critical regulator of a diverse array of cellular processes. Its name, derived from the presence of an IQ motif (a calmodulin-binding site) and a GTPase-activating protein (GAP)-related domain, only hints at the complexity of its functions. Contrary to its name, IQGAP1 does not possess GAP activity towards Ras GTPases but instead stabilizes the GTP-bound, active state of Rho GTPases like Cdc42 and Rac1. Through its multiple protein-protein interaction domains, IQGAP1 acts as a central node, integrating signals from various pathways to control cytoskeletal dynamics, cell adhesion, cell proliferation, and intracellular trafficking. Its dysregulation has been implicated in a range of pathologies, most notably in cancer, making it a subject of intense research and a potential therapeutic target.

This technical guide provides an in-depth exploration of the biological activity of IQGAP1, its molecular targets, and the signaling pathways it modulates. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate its functions.

IQGAP1 Protein Domain Architecture

IQGAP1 is a large, multi-domain protein, with each domain mediating specific interactions and contributing to its overall function as a molecular scaffold.

| Domain | Amino Acid Residues (Human) | Key Binding Partners | Primary Functions |

| Calponin Homology Domain (CHD) | 44-159 | F-actin, Chemokine Receptor CXCR2 | Actin binding and cross-linking, regulation of cytoskeletal structure. |

| WW Domain | 681-710 | ERK1/2 | Scaffolding of the MAPK pathway. |

| IQ Domain (containing 4 IQ motifs) | 745-864 | Calmodulin, Myosin Essential Light Chain, S100B, MEK1/2, ERK1/2, B-Raf, C-Raf | Calcium-dependent signaling, scaffolding of the MAPK pathway. |

| GTPase-Activating Protein (GAP)-Related Domain (GRD) | 1004-1237 | Cdc42, Rac1 | Binds to and stabilizes active Rho GTPases. |

| RasGAP C-terminus (RGCT) | 1563-1657 | Cdc42, Rac1 | Contributes to high-affinity binding of Rho GTPases. |

Quantitative Analysis of IQGAP1 Interactions

The scaffolding function of IQGAP1 is predicated on its ability to bind to a multitude of proteins with varying affinities. The following table summarizes some of the reported dissociation constants (Kd) for key IQGAP1 interactions. It is important to note that these values can vary depending on the specific protein constructs used, the experimental conditions, and the techniques employed for measurement.

| Interacting Protein | IQGAP1 Domain/Fragment | Technique | Reported Kd | Reference |

| Cdc42 (GTP-bound) | GRD1-CT | Fluorescence Polarization | 0.14 µM | [1] |

| Cdc42 (GTP-bound) | C-terminal fragment (877-1558) | Surface Plasmon Resonance | ~25 nM | [2] |

| Cdc42 (GDP-bound) | C-terminal fragment (877-1558) | Surface Plasmon Resonance | ~130 nM | [2] |

| Rac1 (GTP-bound) | GRD1-CT | Fluorescence Polarization | 0.018 µM | [1] |

| Rab27a (GDP-bound) | GRD | In vitro binding assay | 0.2 µM | [3] |

| Rab3a (GDP-bound) | GRD | In vitro binding assay | 0.8 µM | [3] |

| ERK2 | IQ Domain | In vitro binding assay | ~8 µM | [4] |

| F-actin | Full-length IQGAP1 | Sedimentation assay | ~40 nM (apparent) | [5] |

Key Signaling Pathways Regulated by IQGAP1

IQGAP1 is a central player in several major signaling cascades, where it orchestrates the assembly of multi-protein complexes to ensure efficient and specific signal transduction.

Mitogen-Activated Protein Kinase (MAPK) Pathway

IQGAP1 acts as a scaffold for the canonical MAPK/ERK pathway, binding to key components including B-Raf, C-Raf, MEK1/2, and ERK1/2.[6][7] This scaffolding function is crucial for the sequential phosphorylation and activation of these kinases in response to growth factor stimulation, such as through the Epidermal Growth Factor Receptor (EGFR). By bringing these enzymes into close proximity, IQGAP1 enhances the speed and specificity of signal transmission, ultimately leading to the regulation of gene expression and cell proliferation.[6][7]

PI3K/Akt Signaling Pathway

IQGAP1 also plays a crucial role in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is vital for cell growth, survival, and metabolism. IQGAP1 can bind to and scaffold components of this pathway, including the mammalian target of rapamycin (mTOR), leading to the activation of Akt.[6] This interaction facilitates the cellular response to various growth factors and has been implicated in promoting cell proliferation, migration, and survival, particularly in the context of cancer.[6]

Regulation of the Actin Cytoskeleton and Cell Migration

A fundamental function of IQGAP1 is the regulation of the actin cytoskeleton, which is essential for cell motility and invasion.[8] IQGAP1 directly binds to F-actin via its CHD domain and can cross-link actin filaments.[9] Furthermore, through its interaction with the active forms of Cdc42 and Rac1, IQGAP1 localizes to the leading edge of migrating cells and recruits actin polymerization machinery, thereby promoting the formation of filopodia and lamellipodia.[10] This activity is critical for directional cell movement and is a key factor in the metastatic potential of cancer cells.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity and molecular interactions of IQGAP1.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if IQGAP1 physically interacts with a putative binding partner in a cellular context.

Principle: An antibody specific to IQGAP1 is used to capture it from a cell lysate. If a binding partner is associated with IQGAP1, it will also be pulled down and can be detected by Western blotting.[11]

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To 1 mg of protein lysate, add 20 µL of Protein A/G agarose beads.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a validated anti-IQGAP1 antibody to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30 µL of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Centrifuge the bead-antibody-protein complexes at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and collect the supernatant.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the putative binding partner and IQGAP1 as a positive control.

-

GST Pull-Down Assay for In Vitro Interaction

Objective: To determine if IQGAP1 directly interacts with a target protein in vitro.

Principle: A recombinant "bait" protein is expressed as a fusion with Glutathione S-transferase (GST) and immobilized on glutathione-conjugated beads. A "prey" protein (e.g., IQGAP1) is then incubated with the beads. If the proteins interact, the prey protein will be "pulled down" with the bait and can be detected by Western blotting.[12]

Protocol:

-

Protein Expression and Purification:

-

Express and purify GST-tagged bait protein and the prey protein (e.g., His-tagged IQGAP1) from E. coli or another suitable expression system.

-

-

Immobilization of Bait Protein:

-

Equilibrate glutathione-sepharose beads by washing three times with binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

-

Incubate 50 µL of a 50% slurry of beads with an excess of purified GST-bait protein for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with binding buffer to remove unbound bait protein. Use GST alone as a negative control.

-

-

Binding Reaction:

-

Add the purified prey protein to the beads coated with the GST-bait protein (and to the GST-control beads).

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads three to five times with 1 mL of binding buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

-

In Vitro Actin Co-sedimentation Assay

Objective: To determine if IQGAP1 binds directly to filamentous actin (F-actin).

Principle: F-actin is a polymer that can be pelleted by high-speed centrifugation. If IQGAP1 binds to F-actin, it will co-sediment with the actin filaments and be found in the pellet.

Protocol:

-

Actin Polymerization:

-

Purify monomeric actin (G-actin).

-

Induce polymerization to form F-actin by adding polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP) and incubating at room temperature for at least 1 hour.

-

-

Binding Reaction:

-

In a microcentrifuge tube, mix a constant concentration of purified IQGAP1 with increasing concentrations of pre-formed F-actin.

-

Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

-

Co-sedimentation:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the F-actin and any associated proteins.

-

Carefully separate the supernatant from the pellet.

-

-

Analysis:

-

Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for IQGAP1 and actin. The presence of IQGAP1 in the pellet indicates binding to F-actin.

-

Conclusion

IQGAP1 is a remarkably versatile scaffold protein that stands at the crossroads of numerous critical signaling pathways. Its ability to interact with a wide range of proteins, from cell surface receptors to cytoskeletal components and key signaling kinases, positions it as a master regulator of cellular behavior. The intricate network of interactions and the diverse cellular processes it governs underscore its importance in both normal physiology and in pathological conditions such as cancer. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the complexities of IQGAP1 function and to explore its potential as a therapeutic target. As our understanding of the spatiotemporal regulation of IQGAP1's interactions continues to grow, so too will our ability to modulate its activity for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical analysis of the interactions of IQGAP1 C-terminal domain with CDC42 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IQGAP1 Interactome Analysis by In Vitro Reconstitution and Live Cell 3-Color FRET Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The IQGAP scaffolds: Critical nodes bridging receptor activation to cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IQGAP1 promotes cell motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. path.ox.ac.uk [path.ox.ac.uk]

- 10. IQGAP1 - Wikipedia [en.wikipedia.org]

- 11. bitesizebio.com [bitesizebio.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Modulation of IQ Motif-Containing Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "IQ1S signaling pathway" does not correspond to a recognized signaling pathway in publicly available scientific literature. This guide interprets the query as a likely reference to signaling pathways involving proteins containing IQ motifs. We will focus on three prominent examples: IQSEC1 , RASGRF1 , and IQGAP1 .

Introduction

IQ motifs are short, conserved protein sequences of approximately 23 amino acids that serve as binding sites for calmodulin and other calmodulin-like proteins. These motifs are central to the regulation of a multitude of cellular processes by integrating calcium signaling with various downstream effector pathways. This technical guide provides a detailed overview of the signaling pathways modulated by three key IQ motif-containing proteins: IQSEC1, RASGRF1, and IQGAP1. For each, we will explore their core functions, protein-protein interactions, quantitative data on these interactions, and detailed experimental protocols for their study.

IQSEC1 (IQ Motif and Sec7 Domain ArfGEF 1)

IQSEC1, also known as ARF-GEP100 or BRAG2, is a guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor (ARF) family GTPases, particularly ARF6.[1][2] It plays a crucial role in signal transduction, linking signaling events to actin cytoskeleton remodeling, cell adhesion, and membrane trafficking.[2][3]

IQSEC1 Signaling Pathway

IQSEC1 is a multidomain protein that integrates various upstream signals to activate ARF6. The IQ motif in IQSEC1 is involved in calmodulin binding, suggesting a potential role for calcium signaling in its regulation. The Sec7 domain is responsible for the GEF activity, promoting the exchange of GDP for GTP on ARF6. Activated, GTP-bound ARF6 then recruits downstream effectors to regulate processes like endocytosis of plasma membrane proteins and E-cadherin recycling.[3] The PH domain of IQSEC1 can bind to phosphoinositides, which may be a mechanism for its recruitment to the plasma membrane and for allosteric regulation of its GEF activity.[4]

Recent studies have implicated IQSEC1 in various cellular processes, including myoblast fusion, integrin trafficking, angiogenesis, and cancer metastasis.[5] Loss-of-function mutations in IQSEC1 have been associated with intellectual disability, developmental delay, and short stature, highlighting its importance in neuronal development.[5]

Quantitative Data for IQSEC1 Interactions

Quantitative data on the binding affinities and kinetics of IQSEC1 interactions are emerging. The interaction with its paralog IQSEC2 has been noted.[2]

| Interacting Partner | Method | Affinity (Kd) | Reference |

| IQSEC2 | Co-fractionation | Not determined | [2] |

| ARF6 | GEF Assay | Not specified | [1] |

Experimental Protocols for Studying IQSEC1

This protocol is a general guideline for verifying the interaction between IQSEC1 and a putative binding partner (e.g., ARF6).

Materials:

-

Cell lysate from cells expressing tagged IQSEC1 and/or the binding partner.

-

Antibody specific to the tag on IQSEC1 or to endogenous IQSEC1.

-

Protein A/G magnetic beads.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Lyse cells on ice for 30 minutes in lysis buffer.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing (Optional): Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Capture: Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against IQSEC1 and the putative binding partner.[6][7][8]

RASGRF1 (Ras Protein-Specific Guanine Nucleotide-Releasing Factor 1)

RASGRF1 is a GEF that specifically activates Ras family small GTPases.[9][10] It is predominantly expressed in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory.[9][11]

RASGRF1 Signaling Pathway

RASGRF1 is a key integrator of calcium and G-protein coupled receptor (GPCR) signaling to the Ras-MAPK cascade.[10] An increase in intracellular calcium leads to the binding of calmodulin to the IQ motif of RASGRF1, which in turn activates its GEF activity towards Ras.[9] Activated Ras (Ras-GTP) then initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK).[9][12] This pathway ultimately leads to changes in gene expression and cellular proliferation.[9] RASGRF1 can also be activated by G-protein beta-gamma subunits and has been shown to be involved in signaling from NMDA receptors.[13]

Quantitative Data for RASGRF1 Interactions

| Interacting Partner | Method | Affinity (Kd) | Notes | Reference |

| H-Ras | In vitro GEF assay | Not specified | RASGRF1 shows in vivo specificity for H-Ras. | [10] |

| K-Ras | In vitro GEF assay | Not specified | In vitro activity only. | [10] |

| N-Ras | In vitro GEF assay | Not specified | In vitro activity only. | [10] |

| Rac1 | In vitro GEF assay | Not specified | Activated in a Gβγ-dependent fashion. | [10] |

| Calmodulin | IQ motif binding | Calcium-dependent | Activates GEF activity. | [9] |

Experimental Protocols for Studying RASGRF1

This protocol measures the ability of RASGRF1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., Bodipy-FL-GDP) for unlabeled GDP or GTP on a Ras protein.

Materials:

-

Recombinant RASGRF1 protein (Cdc25 domain).

-

Recombinant Ras protein (e.g., H-Ras).

-

Bodipy-FL-GDP.

-

Unlabeled GTP or GDP.

-

Exchange buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 1 mM MgCl2).

-

96-well black plates.

-

Fluorometer.

Procedure:

-

Ras Loading: Pre-load Ras protein with Bodipy-FL-GDP by incubation in the presence of EDTA to chelate Mg2+.

-

Reaction Setup: In a 96-well plate, add the pre-loaded Ras-Bodipy-FL-GDP and exchange buffer.

-

Initiate Exchange: Add RASGRF1 to the wells. To measure inhibition, pre-incubate RASGRF1 with the test compound.

-

Nucleotide Addition: Add a large excess of unlabeled GTP or GDP to initiate the exchange reaction.

-

Fluorescence Reading: Monitor the decrease in fluorescence over time at an excitation of ~485 nm and emission of ~535 nm. The rate of fluorescence decay is proportional to the GEF activity.[14]

IQGAP1 (IQ Motif-Containing GTPase-Activating Protein 1)

IQGAP1 is a large, ubiquitously expressed scaffold protein that integrates multiple signaling pathways to regulate a wide array of cellular functions, including cell adhesion, migration, and proliferation.[15][16] It contains several protein-protein interaction domains, including a Calponin Homology Domain (CHD), a WW domain, four IQ motifs, and a RasGAP-related domain (GRD).[17]

IQGAP1 Signaling Network

As a scaffold protein, IQGAP1 does not possess enzymatic activity itself but rather serves as a platform to bring together various signaling molecules, thereby enhancing the efficiency and specificity of signal transduction.[4] It interacts with and modulates the activity of small GTPases like Cdc42 and Rac1, components of the MAPK pathway (B-Raf, MEK, ERK), and cell adhesion molecules like E-cadherin and β-catenin.[16] For instance, IQGAP1 can bind to active, GTP-bound Cdc42 and Rac1, stabilizing their active state.[16] It also directly binds to B-Raf, MEK1/2, and ERK1/2, facilitating the assembly of the MAPK signaling cascade.[18]

Quantitative Data for IQGAP1 Interactions

| Interacting Partner | Method | Affinity (Kd) | Notes | Reference |

| Cdc42-GTP | Fluorescence Polarization | 0.6 µM | For C-terminal fragment C794. | [15] |

| Cdc42-GDP | Fluorescence Polarization | ~60 µM | For C-terminal fragment C794, showing GTP-dependent binding. | [15] |

| Rac1-GTP | Stopped-flow fluorometry | Not specified | Binds with high affinity. | [19] |

| ERK1/2 | Peptide disruption assay | Not specified | Interaction is via the WW domain of IQGAP1. | [18] |

Modulators of IQGAP1 Signaling

| Modulator | Type | Mechanism | IC50/EC50 | Reference |

| IQGAP1 WW domain peptide | Inhibitor | Disrupts IQGAP1-ERK1/2 interaction. | Not specified | [9][18] |

| HIKS-1 | Small molecule inhibitor | Interacts with IQGAP1 to interfere with TCR-mediated LFA-1 activation. | Not specified | [10] |

Experimental Protocols for Studying IQGAP1

This protocol is used to confirm direct protein-protein interactions in vitro.

Materials:

-

Purified GST-tagged "bait" protein (e.g., GST-Cdc42).

-

Purified "prey" protein (e.g., IQGAP1 fragment).

-

Glutathione-sepharose beads.

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

-

Wash buffer (same as binding buffer).

-

Elution buffer (e.g., binding buffer with 10 mM reduced glutathione).

Procedure:

-

Bead Incubation: Incubate GST-bait protein with glutathione-sepharose beads for 1-2 hours at 4°C.

-

Washing: Wash the beads 3 times with binding buffer to remove unbound bait protein.

-

Prey Incubation: Add the prey protein to the beads and incubate for 2-4 hours or overnight at 4°C.

-

Washing: Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins with elution buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting.[20][21]

FRET microscopy can be used to study protein-protein interactions in living cells.

Principle: This technique relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (<10 nm). By fusing a donor fluorophore (e.g., CFP) to one protein of interest and an acceptor fluorophore (e.g., YFP) to another, their interaction can be monitored by measuring the FRET signal (e.g., increased YFP emission upon CFP excitation).

General Procedure:

-

Construct Generation: Create expression vectors for the proteins of interest fused to FRET pair fluorophores.

-

Cell Transfection: Transfect cells with the expression vectors.

-

Cell Imaging: Image the cells using a confocal microscope equipped for FRET imaging.

-

FRET Analysis: Quantify the FRET efficiency to determine the extent of protein-protein interaction under different cellular conditions.[22][23]

References

- 1. genecards.org [genecards.org]

- 2. IQSEC1 - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. IQSEC1 IQ motif and Sec7 domain ArfGEF 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Bi-allelic Variants in IQSEC1 Cause Intellectual Disability, Developmental Delay, and Short Stature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. google.com [google.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. IQGAP1, a signaling scaffold protein, as a molecular target of a small molecule inhibitor to interfere with T cell receptor-mediated integrin activation -Korean Journal of Agricultural Science | Korea Science [koreascience.kr]

- 11. IQGAP1, a Rac- and Cdc42-binding Protein, Directly Binds and Cross-links Microfilaments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ras-GRF1 - Wikipedia [en.wikipedia.org]

- 13. Ubiquitination of the scaffold protein IQGAP1 diminishes its interaction with and activation of the Rho GTPase CDC42 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical analysis of the interactions of IQGAP1 C-terminal domain with CDC42 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. IQGAP1-dependent scaffold suppresses RhoA and inhibits airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. IQGAP1 scaffold-kinase interaction blockade selectively targets RAS-MAP kinase-driven tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genomics 2 Proteins Portal [g2p.broadinstitute.org]

- 20. neb.com [neb.com]

- 21. Pull-Down Assays | Thermo Fisher Scientific - DE [thermofisher.com]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

The Role of IQGAP1 in Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQGAP1, a ubiquitously expressed scaffolding protein, has emerged as a critical regulator of inflammatory responses. By orchestrating a multitude of signaling pathways, IQGAP1 influences key cellular processes such as cytokine production, immune cell migration, and the activation of inflammatory cascades. This technical guide provides an in-depth overview of the role of IQGAP1 in inflammation, detailing its involvement in key signaling pathways, summarizing quantitative data from relevant studies, and providing detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug development.

Introduction

The inflammatory response is a complex biological process essential for host defense against pathogens and tissue injury. However, dysregulated inflammation can lead to chronic inflammatory diseases. At the heart of the intricate signaling networks that govern inflammation lies a class of proteins known as scaffolding proteins. These proteins act as molecular hubs, bringing together various signaling components to ensure the fidelity and efficiency of signal transduction.

IQGAP1 is a prime example of such a scaffolding protein, with over 100 identified interacting partners.[1][2] Its modular domain structure allows it to bind to a diverse array of signaling molecules, including components of the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[3][4] This guide will explore the multifaceted role of IQGAP1 in the inflammatory response, providing a technical foundation for its study and therapeutic targeting.

IQGAP1-Mediated Signaling Pathways in Inflammation

IQGAP1's function as a scaffold is central to its role in regulating inflammatory signaling. It facilitates the assembly of signaling complexes, thereby controlling the activation and downstream effects of key inflammatory pathways.

The MAPK/ERK Pathway

The MAPK cascade is a crucial signaling pathway that transduces extracellular signals to cellular responses, including inflammation.[5] IQGAP1 acts as a scaffold for several components of the MAPK/ERK pathway, including B-Raf, MEK1/2, and ERK1/2.[3][6] By bringing these kinases into close proximity, IQGAP1 enhances the efficiency of their sequential phosphorylation and activation.[1][6] This leads to the activation of transcription factors that drive the expression of pro-inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Recent studies have implicated IQGAP1 in the regulation of NF-κB signaling.[4][7] For instance, in macrophages infected with Mycobacterium tuberculosis, IQGAP1 expression is upregulated and appears to suppress inflammation through the p38 and NF-κB signaling pathways.[4][8] Conversely, in other contexts, IQGAP1 can promote NF-κB activation. For example, in hepatocellular carcinoma, IQGAP1 stimulates NF-κB signaling, leading to increased expression of its downstream effector, IL-8.[7]

Quantitative Data on IQGAP1 in Inflammation

The following tables summarize quantitative findings from studies investigating the role of IQGAP1 in various aspects of the inflammatory response.

Table 1: Effect of IQGAP1 on T-Cell Proliferation and Cytokine Production

| Cell Type | Condition | Parameter Measured | Wild-Type | Iqgap1-/- | Fold Change (Iqgap1-/- vs. WT) | Reference |

| Naïve CD4+ T cells | anti-CD3 + anti-OX40 (Th1 condition) | IFN-γ+ cells (%) | ~15% | ~30% | ~2.0x increase | [9] |

| Naïve CD4+ T cells | anti-CD3 + anti-OX40 (Th17 condition) | IL-17A+ cells (%) | ~8% | ~16% | ~2.0x increase | [9] |

| Naïve CD4+ T cells | anti-CD3 + anti-OX40 (Th17 condition) | IL-17A production (pg/mL) | ~1000 | ~2000 | ~2.0x increase | [9] |

| Effector Th2 cells | anti-CD3 + anti-OX40 | IL-4 production (pg/mL) | ~1500 | ~2500 | ~1.7x increase | [9] |

Table 2: Role of IQGAP1 in NK Cell Cytokine and Chemokine Production

| Cell Type | Stimulation | Parameter Measured | Wild-Type (pg/mL) | Iqgap1-/- (pg/mL) | Fold Change (Iqgap1-/- vs. WT) | Reference |

| NK cells | NKR stimulation | IFN-γ | ~2500 | ~1000 | ~0.4x (decrease) | [10] |

| NK cells | NKR stimulation | GM-CSF | ~150 | ~50 | ~0.33x (decrease) | [10] |

| NK cells | NKR stimulation | CCL3 | ~1200 | ~400 | ~0.33x (decrease) | [10] |

| NK cells | NKR stimulation | CCL4 | ~1500 | ~500 | ~0.33x (decrease) | [10] |

| NK cells | NKR stimulation | CCL5 | ~3000 | ~1000 | ~0.33x (decrease) | [10] |

| NK cells | IL-12 + IL-18 | IFN-γ | ~8000 | ~4000 | ~0.5x (decrease) | [10] |

Table 3: IQGAP1's Involvement in Macrophage Recruitment

| Experimental Model | Condition | Parameter Measured | Wild-Type | IQGAP1-/- | Fold Change (IQGAP1-/- vs. WT) | Reference |

| Thioglycollate-elicited peritonitis | 4 days post-injection | Number of recruited macrophages (x10^6) | ~12 | ~6 | ~0.5x (decrease) | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of IQGAP1 in inflammation.

Co-Immunoprecipitation (Co-IP) to Identify IQGAP1 Interacting Proteins

Objective: To identify proteins that form complexes with IQGAP1 within a cell.

Principle: An antibody specific to IQGAP1 is used to pull down IQGAP1 from a cell lysate. Any proteins bound to IQGAP1 will be pulled down as well and can be identified by Western blotting or mass spectrometry.

Detailed Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate:

-

Add Protein A/G agarose beads to the cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody against IQGAP1 to the pre-cleared lysate.

-

Incubate with gentle rotation overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for unbiased identification.

-

Cell Migration Assay (Transwell Assay)

Objective: To assess the role of IQGAP1 in immune cell migration towards a chemoattractant.

Principle: Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower chamber is quantified.

Detailed Protocol:

-

Cell Preparation:

-

Culture immune cells (e.g., macrophages, neutrophils) and starve them of serum for 2-4 hours.

-

Resuspend the cells in a serum-free medium.

-

-

Assay Setup:

-

Place Transwell inserts (with appropriate pore size for the cell type) into a 24-well plate.

-

Add medium containing a chemoattractant (e.g., chemokines like CCL2, fMLP) to the lower chamber.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 2-4 hours for neutrophils, 12-24 hours for macrophages).

-

-

Quantification:

-

Remove the Transwell inserts.

-

Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom surface of the membrane with methanol.

-

Stain the cells with a staining solution (e.g., Crystal Violet or DAPI).

-

Count the number of migrated cells in several microscopic fields.

-

Conclusion

IQGAP1 is a pivotal scaffolding protein in the regulation of the inflammatory response. Its ability to integrate signals from multiple pathways, including the MAPK/ERK and NF-κB cascades, positions it as a key modulator of immune cell function and inflammatory gene expression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the intricate roles of IQGAP1 in both normal and pathological inflammation. A deeper understanding of IQGAP1's mechanisms of action will undoubtedly pave the way for the development of novel therapeutic strategies for a wide range of inflammatory disorders.

References

- 1. IQGAPs choreograph cellular signaling from the membrane to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IQGAP1 and Its Binding Proteins Control Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IQGAP scaffolds: Critical nodes bridging receptor activation to cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IQGAP1: cross-disease target via receptor-pathway networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. IQGAP1: Insights into the function of a molecular puppeteer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Approach about the Signaling Crosstalk between IQGAPs/NF- κB/IL-8 and PDCD5/p53/TRAIL Pathways that Modulate Malignant Transformation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

IQ-1S: A Technical Primer on its Neuroprotective Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide synthesizes the current understanding of the neuroprotective effects of IQ-1S, a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). The information presented herein is primarily derived from a key preclinical study investigating its efficacy in a rat model of premature aging and Alzheimer's-like pathology. This document aims to provide a detailed overview of the available data, experimental methodologies, and the implicated signaling pathway to support further research and development efforts in the field of neurodegenerative diseases.

Core Findings: Neuroprotection in an Animal Model

A pivotal study on OXYS rats, a model exhibiting accelerated brain aging and characteristics of sporadic Alzheimer's disease, demonstrated the neuroprotective potential of IQ-1S.[1] Treatment with IQ-1S was found to suppress the development of neurodegenerative processes in the cerebral cortex of these animals.[1] Key observations from this research are summarized below.

Quantitative Data on Neuroprotective Efficacy

The study reported significant improvements in the cellular health of the cerebral cortex in OXYS rats treated with IQ-1S. The following table summarizes the key quantitative findings:

| Metric | Control (OXYS rats) | IQ-1S Treated (OXYS rats) | Effect of IQ-1S |

| Proportion of Unchanged Neurons | Decreased | Increased | Counteracted neurodegenerative changes |

| Proportion of Neurons with Destructive Changes | Increased | Decreased | Reduced neuronal damage |

| Proportion of Irreversibly Damaged Neurons | Increased | Decreased | Minimized permanent neuronal loss |

| Glioneuronal Index | Altered | Normalized | Restored normal cellular ratios |

Data extracted from the study on OXYS rats, a model of premature aging and Alzheimer's disease-like pathology.[1]

Mechanism of Action: Targeting the JNK Signaling Pathway

IQ-1S is identified as a selective inhibitor of JNK, with a particular affinity for the JNK3 isoform, which is predominantly expressed in the brain.[1] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is implicated in inflammatory processes and cellular responses to stress.[2][3] Inhibition of this pathway is being explored as a therapeutic strategy for neurodegenerative diseases.[4]

The neuroprotective effects of IQ-1S are attributed to its ability to modulate the JNK signaling cascade, thereby mitigating the downstream cellular damage associated with neurodegeneration.

Below is a diagram illustrating the proposed mechanism of action of IQ-1S.

Caption: Proposed mechanism of IQ-1S in inhibiting the JNK3 signaling pathway.

Experimental Protocols

The following provides a detailed description of the methodologies employed in the key preclinical study of IQ-1S.

Animal Model and Treatment

-

Animal Model: The study utilized OXYS rats, which serve as a model for premature aging and sporadic Alzheimer's disease.[1] These rats spontaneously develop key pathological features of AD, including mitochondrial dysfunction, tau hyperphosphorylation, and amyloid-beta accumulation.[1]

-

Treatment: IQ-1S was administered intragastrically at a dose of 50 mg/kg.[1] The treatment was conducted at an early stage of AD-like pathology development, between the ages of 4.5 to 6 months.[1]

Experimental Workflow

The general workflow for evaluating the neuroprotective effects of IQ-1S is outlined below.

Caption: General experimental workflow for the preclinical evaluation of IQ-1S.

Histological and Morphometric Analysis

-

Tissue Preparation: Following the treatment period, brain tissue from the cerebral cortex was collected for analysis.

-

Neuronal Population Analysis: The proportion of unchanged neurons, neurons with signs of destruction, and irreversibly damaged neurons was quantified.

-

Glioneuronal Index: This index, representing the ratio of glial cells to neurons, was calculated to assess the cellular homeostasis of the brain tissue.

Concluding Remarks

The available preclinical data suggests that IQ-1S, a selective JNK3 inhibitor, holds promise as a neuroprotective agent. Its ability to mitigate neurodegenerative processes in a relevant animal model of Alzheimer's-like pathology warrants further investigation. Future studies should focus on elucidating the detailed molecular mechanisms, exploring a broader range of doses, and evaluating its efficacy in other models of neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to serve as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapies for neuroprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effect of IQ-1S, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNK (c-Jun N-Terminal Kinase) Inhibitor IQ-1S Suppresses Premature Aging of OXYS Rat Brain - Zhdankina - Nejrohimiâ [vietnamjournal.ru]

IQGAP1: A Pivotal Regulator at the Crossroads of Apoptotic Signaling

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted role of IQ motif-containing GTPase-activating protein 1 (IQGAP1) in the regulation of apoptosis. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence, details key signaling pathways, presents quantitative data, and outlines the methodologies crucial for investigating the intricate relationship between IQGAP1 and programmed cell death.

Executive Summary

IQGAP1 is a ubiquitously expressed 189 kDa scaffold protein that integrates various signaling cascades, including those governing cell proliferation, adhesion, and migration. Emerging evidence, detailed herein, positions IQGAP1 as a critical modulator of apoptosis. Its function is highly context-dependent, acting as both a suppressor and a promoter of apoptosis through its interaction with key signaling networks such as the Hippo and TRAIL pathways. This guide elucidates the molecular mechanisms through which IQGAP1 exerts its influence on apoptotic machinery, providing a comprehensive resource for the scientific community.

Core Signaling Pathways

IQGAP1's regulatory role in apoptosis is primarily mediated through its interaction with and modulation of several key signaling pathways.

The Hippo Signaling Pathway: A Negative Regulatory Role

IQGAP1 acts as a negative regulator of the pro-apoptotic signal mediated by the Hippo pathway.[1][2] It functions as a scaffold protein for the core kinases of this pathway, MST2 and LATS1.[1][2] By scaffolding MST2 and LATS1, IQGAP1 can suppress their kinase activity.[1][2] This inhibition prevents the subsequent phosphorylation and activation of the downstream effector, Yes-associated protein (YAP).

In its unphosphorylated state, YAP can translocate to the nucleus and interact with transcription factors such as p73 to induce the expression of pro-apoptotic genes like PUMA.[1][3] By suppressing the MST2/LATS1 kinase cascade, IQGAP1 disrupts the formation of the pro-apoptotic YAP-p73 complex, thereby inhibiting apoptosis.[1] Overexpression of IQGAP1 has been shown to disrupt the YAP-p73 complex.[1] Conversely, the downregulation of IQGAP1, in conjunction with the expression of LATS1, leads to a significant increase in apoptosis.[1]

Regulation of Endothelial Cell Apoptosis via YAP

In endothelial cells, IQGAP1 plays a crucial role in apoptosis, particularly in the context of atherosclerosis.[4] Studies have shown that IQGAP1 expression is upregulated in atherosclerotic tissues.[4] Overexpression of IQGAP1 in human umbilical vein endothelial cells (HUVECs) induces apoptosis, while its knockdown has a protective effect.[4][5] This effect is mediated, at least in part, through the regulation of YAP. IQGAP1 overexpression leads to a reduction in YAP levels and promotes apoptosis, whereas IQGAP1 knockdown increases YAP protein levels and inhibits apoptosis.[4]

Modulation of the TRAIL-Induced Apoptosis Pathway

IQGAP1 is also implicated in the regulation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway. Silencing of IQGAP1 via shRNA has been demonstrated to activate the TRAIL pathway, leading to apoptosis in liver cancer cells.[6][7][8] This activation involves the upregulation of death receptors DR4 and DR5, which are key components of the TRAIL signaling cascade.[6] The knockdown of IQGAP1 also leads to the upregulation of the pro-apoptotic protein BAX and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2 and caspases-3 and -9.[6]

Quantitative Data on IQGAP1 and Apoptosis

The following tables summarize quantitative data from key studies investigating the role of IQGAP1 in apoptosis.

Table 1: Effect of IQGAP1 Knockdown on Endothelial Cell Apoptosis

| Cell Line | Treatment | Apoptosis Rate (%) | Fold Change vs. Control | Reference |

| HUVECs | Control | 13 | - | [4] |

| HUVECs | Palmitic Acid (PA) | 32 | 2.46 | [4] |

| HUVECs | Si-IQGAP1 + PA | 18 | 1.38 | [4] |

Table 2: Effect of IQGAP1 Overexpression on Endothelial Cell Apoptosis

| Cell Line | Treatment | Apoptosis Rate (%) | Fold Change vs. Control | Reference |

| HUVECs | pcDNA-NC | ~5 | - | [4] |

| HUVECs | pcDNA-IQGAP1 | ~15 | ~3.0 | [4] |

| HUVECs | pcDNA-IQGAP1 + PA | ~40 | ~8.0 | [4] |

Table 3: Regulation of Apoptotic Proteins by IQGAP1 in Endothelial Cells

| Condition | Cleaved Caspase-3 Expression | BAX Expression | BCL-2 Expression | Reference |

| Si-IQGAP1 | Decreased | Decreased | Increased | [4][5] |

| pcDNA-IQGAP1 | Increased | Increased | Decreased | [4][5] |

Table 4: Effect of IQGAP1 Knockdown on Gene Expression in Liver Cancer

| Gene | Expression Change with IQGAP1-shRNA | Role in Apoptosis | Reference |

| IQGAP1 | Decreased | Modulator | [6] |

| Caspase-3 | Decreased | Pro-apoptotic | [6] |

| Caspase-9 | Decreased | Pro-apoptotic | [6] |

| Bcl-2 | Decreased | Anti-apoptotic | [6] |

| DR4 | Increased | Pro-apoptotic | [6] |

| DR5 | Increased | Pro-apoptotic | [6] |

| p53 | Increased | Pro-apoptotic | [6] |

| BAX | Increased | Pro-apoptotic | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory practices.

siRNA-Mediated Knockdown of IQGAP1

This protocol describes the transient knockdown of IQGAP1 in cultured cells using small interfering RNA (siRNA).

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

siRNA Preparation: On the day of transfection, dilute IQGAP1-specific siRNA and a non-targeting control siRNA in serum-free medium.

-

Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream analyses.

-

Validation: Confirm knockdown efficiency by Western blotting or qRT-PCR.

Western Blot Analysis of Apoptotic Proteins

This protocol is for the detection of key apoptotic proteins such as cleaved caspase-3, BAX, and Bcl-2.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, BAX, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensities using software like ImageJ.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the interaction between IQGAP1 and its binding partners in the Hippo pathway.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., IQGAP1 or YAP) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., MST2, LATS1, p73).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Preparation: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Conclusion and Future Directions

The evidence presented in this technical guide establishes IQGAP1 as a critical and complex regulator of apoptosis. Its ability to act as a scaffold protein allows it to integrate signals from multiple pathways, thereby fine-tuning the cellular response to apoptotic stimuli. The context-dependent nature of IQGAP1's function, particularly its differential roles in various cell types and in response to diverse signaling cues, underscores the need for further investigation.

Future research should focus on elucidating the precise molecular mechanisms that dictate the switch between IQGAP1's pro- and anti-apoptotic functions. Identifying the post-translational modifications of IQGAP1 and the specific protein-protein interactions that govern its activity in different cellular contexts will be crucial. A deeper understanding of the IQGAP1-mediated regulation of apoptosis will undoubtedly open new avenues for the development of targeted therapies for a range of diseases, including cancer and cardiovascular disorders.

References

- 1. IQGAP1 Is a Scaffold of the Core Proteins of the Hippo Pathway and Negatively Regulates the Pro-Apoptotic Signal Mediated by This Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IQGAP1 Is a Scaffold of the Core Proteins of the Hippo Pathway and Negatively Regulates the Pro-Apoptotic Signal Mediated by This Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ambivalent Function of YAP in Apoptosis and Cancer [mdpi.com]

- 4. IQGAP1 participates in endothelial cell apoptosis and regulates atherosclerosis by targeting YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of induced-hepatic cancer in vivo through IQGAP1-shRNA gene therapy and modulation of TRAIL-induced apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of induced-hepatic cancer in vivo through IQGAP1-shRNA gene therapy and modulation of TRAIL-induced apoptosis pathway [frontiersin.org]

- 8. Inhibition of induced-hepatic cancer in vivo through IQGAP1-shRNA gene therapy and modulation of TRAIL-induced apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Investigating the Role of IQGAP1 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides an overview of the scaffold protein IQGAP1, its central role in cellular signaling, and protocols for its study in in vitro cell culture systems. It is presumed that the query for "IQ1S protocol" was a typographical error and refers to the widely studied IQGAP1 protein.

Introduction to IQGAP1

IQGAP1 is a ubiquitously expressed scaffold protein that plays a critical role in integrating various cellular signaling pathways.[1] Since its discovery, over 100 unique interacting proteins have been identified, implicating IQGAP1 as a crucial hub for cellular communication.[1] It is involved in a multitude of cellular processes, including cell-cell adhesion, cell migration, cytoskeletal dynamics, and cell proliferation.[2] The protein features several key domains: a calponin homology domain (CHD), a WW domain, four IQ motifs that bind calmodulin, a GTPase-activating protein (GAP)-related domain (GRD), and a RasGAP C-terminal domain.[2][3] Despite its name, IQGAP1 does not exhibit GAP activity towards Rho GTPases like Cdc42 and Rac1; instead, it stabilizes their active, GTP-bound state.[4]

Key Signaling Pathways Involving IQGAP1

IQGAP1 acts as a scaffold to assemble components of signaling cascades, thereby influencing the efficiency and specificity of signal transduction.[1] Below are key pathways where IQGAP1 plays a pivotal role.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[5] IQGAP1 scaffolds several core components of this pathway, including Raf, MEK, and ERK, to promote ERK activation.[1] This scaffolding function is crucial for transmitting signals from cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), to the nucleus.[1]

Actin Cytoskeleton Dynamics and Cell Migration

IQGAP1 is a key regulator of actin dynamics, which is fundamental for cell motility.[4] It localizes to the leading edge of migrating cells and promotes branched actin filament assembly by interacting with the Arp2/3 complex and its activator N-WASP.[6] This process is often initiated by growth factors like FGF2 binding to their receptors.[6] IQGAP1 links growth factor signaling to the actin cytoskeleton, thereby coordinating cell migration.[6] Furthermore, IQGAP1 interacts with activated Rho GTPases, Cdc42 and Rac1, which are master regulators of the actin cytoskeleton.[4][7]

mTOR Pathway and Cell Proliferation

IQGAP1 also plays a role in regulating cell proliferation through the mTOR pathway.[8] It can interact with mTOR and is involved in a complex with Cdc42 to coordinate cell growth and division.[8] This suggests that IQGAP1 acts as a switch, where its binding partners can dictate whether a cell grows or divides.[8]

Experimental Protocols for Studying IQGAP1 in Vitro

The following are general protocols that can be adapted to study the function of IQGAP1 in various cell lines.

Protocol 1: General Cell Culture for IQGAP1 Studies

This protocol outlines basic steps for maintaining cell lines to be used in IQGAP1-related experiments.

Materials:

-

Appropriate cell line (e.g., MDA-MB-231, COS-7, MDCK)[9][10][11]

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[12]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Maintenance: Culture cells in T-75 flasks with complete growth medium. Maintain the cultures in an incubator at 37°C with 5% CO2.[12]

-

Passaging: When cells reach approximately 80-90% confluency, they should be passaged.

-

Aspirate the old medium.

-

Wash the cells once with sterile PBS.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-10 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density (e.g., 1:2 to 1:5 split).[12]

-

-

Plating for Experiments: For specific experiments, seed cells onto appropriate vessels (e.g., 6-well plates, 35 mm dishes) at a predetermined density to ensure they are at the desired confluency for the experiment.[13]

Protocol 2: Analysis of IQGAP1-Protein Interactions by Immunoprecipitation

This protocol is for investigating the interaction of IQGAP1 with other proteins.

Materials:

-

Cultured cells expressing the proteins of interest.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against IQGAP1 or the protein of interest.

-

Protein A/G agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[9]

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with wash buffer.

-

-

Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against the proteins of interest.[10]

-

Protocol 3: Investigating IQGAP1's Role in Cell Migration using a Wound Healing Assay

This assay is used to study the effect of IQGAP1 on cell migration.

Materials:

-

Cells cultured to a confluent monolayer in a 6-well plate.

-

A sterile 200 µL pipette tip.

-

Microscope with a camera.

Procedure:

-

Create the Wound: Once cells form a confluent monolayer, create a "scratch" or "wound" in the center of the well using a sterile pipette tip.

-